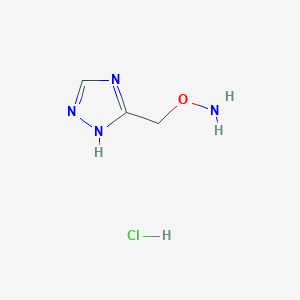
O-(1H-1,2,4-三唑-5-基甲基)羟胺;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” is a chemical compound with the molecular formula C3H7ClN4O. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR can be used to identify the types and numbers of hydrogen atoms in the molecule, while Mass spectroscopy can provide information about the molecular weight and elemental composition .Chemical Reactions Analysis
The chemical reactions involving “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives can be complex and varied. These reactions often involve the formation of hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” can be determined using various analytical techniques. For instance, its molecular weight is 150.57, and its molecular formula is C3H7ClN4O.科学研究应用
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive compounds. Researchers have explored 1,2,3-triazole derivatives as potential anticonvulsants, antibiotics, and anticancer agents. For instance, the anticonvulsant drug Rufinamide , the cephalosporin antibiotic Cefatrizine , and the β-lactam antibiotic Tazobactam all contain a 1,2,3-triazole core .
Click Chemistry and Bioconjugation
The concept of “click chemistry” involves efficient, selective, and modular reactions for assembling complex molecules. 1,2,3-Triazoles play a pivotal role in click chemistry due to their compatibility with various functional groups. Researchers use them for bioconjugation, labeling biomolecules, and constructing bioactive materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that utilizes 1,2,3-triazoles .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles participate in supramolecular interactions, forming host-guest complexes and coordination networks. These interactions are crucial for designing functional materials, such as metal-organic frameworks (MOFs), porous polymers, and molecular sensors. Researchers explore 1,2,3-triazole-based ligands for their ability to coordinate with metal ions and create intricate architectures .
Fluorescent Imaging and Chemical Biology
Fluorescent 1,2,3-triazole derivatives find applications in cellular imaging and diagnostics. Their unique photophysical properties allow visualization of biological processes. Researchers functionalize 1,2,3-triazoles with fluorophores, enabling targeted imaging of specific cellular components. Additionally, these compounds serve as probes for studying enzyme activity and protein interactions in chemical biology .
Polymer Chemistry and Materials Engineering
1,2,3-Triazoles contribute to polymer science by acting as crosslinkers, initiators, or pendant groups. Researchers incorporate them into polymer backbones to enhance material properties, such as mechanical strength, thermal stability, and solubility. These modified polymers find applications in drug delivery, tissue engineering, and coatings .
Organocatalysis and Synthetic Methodology
1,2,3-Triazoles serve as organocatalysts in various transformations, including Michael additions, cycloadditions, and rearrangements. Researchers explore their use in asymmetric synthesis and green chemistry. The development of straightforward synthetic methodologies for 1,2,3-triazoles remains an active area of research .
安全和危害
The safety data sheet for a similar compound, Hydroxylamine hydrochloride, indicates that it may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
未来方向
The future directions for the research and development of “O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride” and its derivatives could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
属性
IUPAC Name |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUOGMCRWVEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2812286.png)


![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)



![7-(4-bromophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2812296.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)
![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/no-structure.png)